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Compound of Interest

Compound Name: Methiomeprazine hydrochloride

Cat. No.: B089166

Disclaimer: Publicly available, specific toxicological data for Methiomeprazine hydrochloride
is limited. Therefore, this guide has been compiled based on the general toxicological profile of
phenothiazine derivatives, a class of compounds to which Methiomeprazine hydrochloride
belongs. The quantitative data, experimental protocols, and signaling pathways described
herein are representative of this class and should be considered illustrative until specific
studies on Methiomeprazine hydrochloride are available.

Introduction

Methiomeprazine hydrochloride is a phenothiazine derivative. Phenothiazines are a well-
established class of drugs primarily used for their antipsychotic and antiemetic properties. Their
therapeutic and toxicological effects are largely attributed to their antagonism of dopamine
receptors, particularly the D2 subtype. This guide provides a comprehensive overview of the
anticipated toxicological profile of Methiomeprazine hydrochloride, based on the known
effects of the phenothiazine class.

Mechanism of Action and Pharmacokinetics

Mechanism of Action: The primary mechanism of action of phenothiazines, and therefore likely
for Methiomeprazine hydrochloride, is the blockade of dopamine D2 receptors in the
mesolimbic and mesocortical pathways of the brain.[1][2][3][4] This action is responsible for the
antipsychotic effects. Blockade of dopamine receptors in other areas, such as the nigrostriatal
pathway, can lead to extrapyramidal side effects.[5] Phenothiazines can also affect other
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receptor systems, including cholinergic, adrenergic, histaminergic, and serotonergic receptors,
which contributes to their broad range of pharmacological and toxicological effects.[3][6]

Pharmacokinetics: Phenothiazines are generally well-absorbed after oral administration, are
highly lipophilic, and extensively metabolized in the liver, primarily by the cytochrome P450
enzyme system.[7] Metabolites are then conjugated and excreted in the urine and feces. The
high lipophilicity leads to a large volume of distribution and a tendency to accumulate in fatty
tissues.

Non-Clinical Toxicology
Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single high dose of a
substance. For phenothiazines, acute toxicity is often characterized by an extension of their
pharmacological effects, including sedation, lethargy, and extrapyramidal symptoms. At very
high doses, cardiovascular and respiratory depression can occur.

Table 1: Representative Acute Toxicity of Phenothiazine Derivatives

. Route of . .
Test Species . . LD50 (mg/kg) Signs of Toxicity
Administration

Sedation, ataxia,

Mouse Oral 200 - 800 ]
tremors, convulsions
Sedation, ptosis,

Rat Oral 300 - 1000 catalepsy, respiratory
depression
Emesis, sedation,

Dog Oral 100 - 500

tremors, hypotension

Note: This data is representative of the phenothiazine class and not specific to
Methiomeprazine hydrochloride.

Subchronic and Chronic Toxicity
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Repeated-dose toxicity studies evaluate the effects of a substance over a longer period. For
phenothiazines, chronic administration can lead to effects on the liver, blood, and endocrine
systems.

Table 2: Representative Subchronic and Chronic Toxicity of Phenothiazine Derivatives

NOAEL Target Organs

Test Species Duration Route
(mgl/kg/day) and Effects

Liver (enzyme
induction, fatty
changes),
Hematological
Rat 90 days Oral 5-20 )
(leukopenia),
Endocrine
(prolactin

increase)

Liver
(cholestasis),
Cardiovascular
(ECG changes),
Dog 1 year Oral 1-10
Ocular
(pigmentary
retinopathy at

high doses)

Note: This data is representative of the phenothiazine class and not specific to
Methiomeprazine hydrochloride.

Genotoxicity

Genotoxicity studies assess the potential of a substance to damage genetic material. The
standard battery of tests includes an Ames test for bacterial gene mutations, an in vitro
chromosomal aberration or micronucleus test in mammalian cells, and an in vivo micronucleus
test in rodents.

Table 3: Representative Genotoxicity Profile of Phenothiazine Derivatives
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Metabolic
Assay Test System L Result
Activation
Ames Test S. typhimurium With and without S9 Generally Negative
In Vitro Micronucleus Human Lymphocytes With and without S9 Generally Negative
In Vivo Micronucleus Mouse Bone Marrow N/A Generally Negative

Note: This data is representative of the phenothiazine class and not specific to

Methiomeprazine hydrochloride.

Carcinogenicity

Long-term carcinogenicity studies in rodents are conducted to assess the tumorigenic potential
of a substance. For some phenothiazines, an increased incidence of mammary and pituitary
tumors has been observed, which is often linked to the drug's effect of increasing prolactin

levels.

Table 4: Representative Carcinogenicity Profile of Phenothiazine Derivatives

Test Species Duration Route Findings

Increased incidence of

mammary and

Rat 2 years Oral o )
pituitary tumors in
females
Equivocal or no

Mouse 2 years Oral evidence of

carcinogenicity

Note: This data is representative of the phenothiazine class and not specific to
Methiomeprazine hydrochloride.

Reproductive and Developmental Toxicity
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Reproductive and developmental toxicity studies evaluate the potential effects of a substance
on fertility and fetal development.

Table 5: Representative Reproductive and Developmental Toxicity of Phenothiazine Derivatives

. NOAEL Maternal Developmental
Study Type Test Species
(mgl/kg/day) Effects Effects

Fertility and Early Sedation,
Embryonic Rat 10-30 decreased None
Development weight gain
Embryo-Fetal Sedation,
Development Rat 15-50 decreased None
(Segment II) weight gain
Embryo-Fetal Sedation,
Development Rabbit 10 - 40 decreased None
(Segment II) weight gain

Decreased pup
Pre- and Sedation, viability and
Postnatal Rat 5-20 prolonged growth at
Development gestation maternally toxic

doses

Note: This data is representative of the phenothiazine class and not specific to
Methiomeprazine hydrochloride.

Experimental Protocols
Acute Oral Toxicity (Up-and-Down Procedure - UDP)

o Test System: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
o Administration: A single oral dose administered by gavage.

e Procedure: A single animal is dosed. If it survives, the next animal is given a higher dose. If it
dies, the next animal is given a lower dose. This continues until the criteria for stopping are
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met.

o Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for up to 14 days. A gross necropsy is performed on all animals.

o Endpoint: LD50 value and its confidence intervals.

In Vitro Micronucleus Test

o Test System: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g.,
CHO, V79).

e Procedure:

o Cells are exposed to at least three concentrations of the test substance, with and without
metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours).

o The cells are then washed and cultured in fresh medium containing cytochalasin B to
block cytokinesis.

o After an appropriate incubation period (to allow for one cell division), the cells are
harvested, fixed, and stained.

e Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic
examination.

» Endpoint: A significant, dose-related increase in the frequency of micronucleated cells
indicates a positive result.

Visualizations
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Caption: Dopamine D2 Receptor Antagonism by Methiomeprazine hydrochloride.
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Caption: Experimental Workflow for the Ames Test.
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Caption: Logical Progression of Toxicological Testing.

Conclusion

Based on its classification as a phenothiazine, Methiomeprazine hydrochloride is expected
to be a potent dopamine D2 receptor antagonist with a corresponding toxicological profile. The
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primary toxicities are likely to be extensions of its pharmacological effects on the central
nervous system. Long-term administration may lead to effects on the liver, hematological, and
endocrine systems. While the genotoxic potential is anticipated to be low, an increased
incidence of hormone-related tumors in chronic studies is a possibility for this class of
compounds. The developing fetus is not expected to be a primary target of toxicity in the
absence of maternal toxicity. It must be emphasized that these are anticipated effects based on
the phenothiazine class, and specific toxicological studies on Methiomeprazine
hydrochloride are necessary to definitively characterize its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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